molecular formula C11H11NO3 B11896401 [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol

Cat. No.: B11896401
M. Wt: 205.21 g/mol
InChI Key: FMUXMVIMMZYINZ-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-phenyl)-oxazol-4-yl]-methanol is a high-purity chemical building block supplied for advanced research and development applications. This compound, with the CAS Registry Number 885273-76-7 , has a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol . Its structure features a 1,3-oxazole heterocycle, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a hydroxymethyl functional group . The hydroxymethyl group is a versatile synthetic handle, allowing researchers to readily functionalize the molecule through further oxidation, esterification, or etherification, making it a valuable intermediate for constructing more complex target molecules . Oxazole derivatives are of significant interest in drug discovery due to their diverse biological activities and presence in pharmacologically active compounds. For instance, structurally related oxazole motifs have been investigated as modulators of biological targets, such as PPAR receptors for the potential treatment of type 2 diabetes and arteriosclerosis . The specific substitution pattern on this compound makes it a useful precursor for the synthesis of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) within pharmaceutical and agrochemical research programs . Researchers can employ this chemical in the synthesis of potential enzyme inhibitors, functional materials, and other specialized fine chemicals. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C11H11NO3/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3

InChI Key

FMUXMVIMMZYINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CO

Origin of Product

United States

Preparation Methods

Reaction Protocol and Conditions

The primary synthetic route involves a microwave-assisted cyclocondensation reaction between 3-oxetanone and 4-methoxybenzamide (Figure 1). Key parameters include:

  • Catalyst system : Methanesulfonic acid (1.2 equiv) and dimethyl carbonate (2.0 equiv).

  • Solvent : Anhydrous acetonitrile.

  • Temperature and time : 120°C under microwave irradiation for 2 hours.

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound as a white solid.

Table 1: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ValueYield Impact
Microwave Power300 WMaximizes reaction efficiency
Reaction Time2 hProlonged time reduces yield due to decomposition
Acid CatalystMethanesulfonic acidSuperior to p-TsOH or H2SO4
Solvent PolarityAcetonitrileEnhances solubility of intermediates
Temperature120°CBelow 100°C results in incomplete conversion

This method achieves a 15% isolated yield , limited by competing side reactions such as over-oxidation of the methanol moiety.

Alternative Pathways and Methodological Variations

Table 2: Comparative Analysis of TosMIC vs. Microwave Methods

FeatureMicrowave MethodTosMIC Adaptation
Yield15%~50–70% (theoretical)
Reaction Time2 h8–12 h
Catalyst CostLowModerate (TosMIC reagent)
ScalabilityLimited to 10g scaleIndustrial-scale potential
Byproduct FormationModerateMinimal

The TosMIC route remains hypothetical for this specific compound but merits experimental validation given its success in synthesizing 5-phenyl oxazoles.

Mechanistic Insights and Side Reactions

Cyclocondensation Pathway

The microwave-assisted method proceeds through:

  • Acid-catalyzed activation of 4-methoxybenzamide, forming a reactive acylium ion.

  • Nucleophilic attack by 3-oxetanone’s carbonyl oxygen, generating a tetrahedral intermediate.

  • Ring closure with elimination of water to form the oxazole core.

Side products include 4-methoxybenzoic acid (from hydrolysis of the amide) and over-oxidized ketone derivatives , which necessitate careful chromatographic separation .

Chemical Reactions Analysis

Esterification Reactions

The methanol group undergoes esterification with carboxylic acids or their derivatives. For example:

  • Reaction with acetic anhydride in the presence of sulfuric acid yields the corresponding acetate ester.

  • Conditions: Reflux in dichloromethane (DCM) or toluene for 4–6 hours.

  • Typical yields: 65–85%, depending on the acid used.

Reagents and Conditions Table

ReagentSolventTemperatureYield (%)Product
Acetic anhydride/H₂SO₄DCMReflux78Acetylated oxazole derivative
Benzoyl chloride/PyridineToluene80°C65Benzoylated oxazole derivative

Oxidation Reactions

The primary alcohol moiety can be oxidized to an aldehyde or carboxylic acid:

  • Partial oxidation with pyridinium chlorochromate (PCC) in DCM produces the aldehyde derivative.

  • Full oxidation using potassium permanganate (KMnO₄) in acidic conditions yields the carboxylic acid.

Oxidation Pathways

[Oxazole]-CH₂OHDCMPCC[Oxazole]-CHOH₂SO₄KMnO₄[Oxazole]-COOH\text{[Oxazole]-CH₂OH} \xrightarrow[\text{DCM}]{\text{PCC}} \text{[Oxazole]-CHO} \xrightarrow[\text{H₂SO₄}]{\text{KMnO₄}} \text{[Oxazole]-COOH}

  • Aldehyde intermediates are prone to over-oxidation, requiring careful stoichiometric control.

Reduction Reactions

The oxazole ring can be hydrogenated to form a dihydrooxazole or fully saturated thiazolidine derivative:

  • Catalytic hydrogenation with Pd/C or Raney Ni under H₂ (1–3 atm) selectively reduces the heterocycle .

  • Selectivity depends on solvent polarity (e.g., ethanol vs. THF) and catalyst loading .

Hydrogenation Data

CatalystSolventH₂ PressureTime (h)ProductYield (%)
Pd/CEthanol1 atm2Dihydrooxazole derivative70
Raney NiTHF3 atm4Thiazolidine derivative55

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

  • Treatment with SOCl₂ or PBr₃ converts the alcohol to a chloride or bromide, respectively.

  • These halides serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Substitution Efficiency

Halogenating AgentSolventTemperatureYield (%)
SOCl₂DCMReflux82
PBr₃Ether0°C → RT68

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Reaction with sulfonyl azides (e.g., tosyl azide) in ethanol generates triazole derivatives via Huisgen cycloaddition .

  • DFT studies indicate a preference for elimination pathways over cycloreversion (ΔG‡ = 22–28 kcal/mol) .

Cyclization Mechanism Insights

  • Solvent polarity significantly influences reaction direction (e.g., ethanol favors diazo compound formation) .

  • Key intermediates include triazoline species, which collapse under thermal conditions .

Cross-Coupling Reactions

The halogenated derivatives engage in palladium-catalyzed couplings:

  • Suzuki-Miyaura with arylboronic acids yields biaryl-oxazole hybrids .

  • Buchwald-Hartwig amination forms C–N bonds for pharmaceutical intermediates.

Catalytic Conditions

Reaction TypeCatalystLigandBaseYield (%)
Suzuki-MiyauraPd(PPh₃)₄-K₂CO₃75
Buchwald-HartwigPd(OAc)₂XantphosCs₂CO₃60

Stability and Side Reactions

  • The methanol group is sensitive to strong oxidizing agents , necessitating inert atmospheres for certain reactions.

  • Prolonged exposure to acidic media may lead to oxazole ring hydrolysis .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing the oxazole moiety exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. A study demonstrated that specific oxazole derivatives could inhibit the growth of pancreatic cancer cells, showcasing their potential as therapeutic agents in oncology .

2. Neuroprotective Effects
Compounds similar to [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol have been investigated for neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Research indicates that certain oxazole derivatives can interact with microtubules and exhibit protective properties against beta-amyloid-induced neurodegeneration . This suggests that this compound may also possess similar neuroprotective capabilities.

3. Antimicrobial Properties
The antimicrobial activity of oxazole derivatives has been explored extensively. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

A series of novel oxazole derivatives were synthesized and tested for their efficacy against human cancer cell lines. The results indicated that certain substitutions on the oxazole ring enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic effects. The study highlighted structure-activity relationships that could guide future drug design efforts .

Case Study 2: Neuroprotective Mechanisms

In a research project focused on neurodegenerative diseases, the compound was evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by beta-amyloid peptides. The findings showed a significant reduction in cell death when treated with this compound, indicating its potential as a neuroprotective agent .

Summary of Findings

The applications of this compound in scientific research are diverse and promising:

Application Description Potential Impact
Anticancer Activity Inhibition of cancer cell proliferation; potential as a therapeutic agent against specific cancers.Development of new anticancer drugs
Neuroprotective Effects Protection against neurodegeneration; possible treatment for Alzheimer's disease.New approaches to neuroprotection
Antimicrobial Properties Effective against various bacterial strains; potential for antibiotic development.Addressing antibiotic resistance issues

Mechanism of Action

The mechanism of action of [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The table below compares [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol with analogs differing in substituents on the phenyl ring:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Notes References
This compound -OCH3 C11H11NO3 ~205.21 (estimated) 98 Electron-donating group; research use
[2-(4-Bromo-phenyl)-oxazol-4-YL]-methanol -Br C10H8BrNO2 254.08 97 Higher molecular weight; halogenated
[2-(2-Chlorophenyl)-oxazol-4-YL]-methanol -Cl C10H8ClNO2 209.63 N/A Ortho-substitution alters steric effects
[2-(4-Fluoro-phenyl)-oxazol-4-YL]-methanol -F C10H8FNO2 193.01 N/A Electron-withdrawing; smaller substituent
[2-(o-Tolyl)-oxazol-4-YL]-methanol -CH3 C11H11NO2 189.21 N/A Methyl group enhances lipophilicity
Key Observations:
  • Electronic Effects: Methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, increasing electron density on the oxazole ring, which may enhance nucleophilic reactivity.
  • Steric Effects : Ortho-substituted derivatives (e.g., 2-chlorophenyl) introduce steric hindrance, which could impact binding interactions in pharmaceutical applications .
  • Molecular Weight : Bromo and chloro derivatives exhibit higher molecular weights compared to methoxy and methyl analogs, influencing solubility and diffusion properties .

Biological Activity

[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological properties. The presence of the methoxy group on the phenyl ring contributes to its electronic properties, potentially enhancing its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Studies have indicated that derivatives of oxazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related oxazole derivatives ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundB. subtilis10.23
S. aureus20.25
E. coli14.71

Anticancer Activity

The anticancer potential of oxazole derivatives has been widely studied, with some compounds showing promising results against various cancer cell lines. For example, related oxazole compounds were tested against human cancer cell lines, revealing IC50 values indicating their potency in inhibiting cell growth. Notably, one study reported that certain derivatives reduced the viability of cancer cells by over 90% at higher concentrations .

Table 2: Anticancer Activity of Related Oxazole Compounds

CompoundCancer Cell LineIC50 (µM)
This compoundA431 (epidermoid carcinoma)44.77
HCT116 (colon cancer)201.45

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the oxazole ring may engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of oxazole derivatives against Leishmania species, where certain compounds led to a reduction in promastigote viability by over 90% at concentrations as low as 200 µM .
  • Anticancer Studies : Another investigation focused on the synthesis of novel oxazole derivatives and their evaluation against multiple cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for [2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Pathways :
    • Oxazole Ring Formation : React 4-methoxybenzaldehyde derivatives with propargyl alcohol under acidic conditions to form the oxazole core. This method parallels the synthesis of related quinoline-triazole derivatives, where propargyl alcohol is used for cyclization .
    • Reduction of Nitro Precursors : Reduce nitro intermediates (e.g., [2-nitro-4-methoxyphenyl]methanol) using sodium borohydride or catalytic hydrogenation (Pd/C) to yield the hydroxymethyl group .
  • Characterization :
    • Spectroscopy : Use 1H^1H-NMR to confirm the presence of the methoxy group (δ ~3.8 ppm) and hydroxymethyl proton (δ ~4.5 ppm). IR spectroscopy identifies O-H stretches (~3200–3500 cm1^{-1}) and C=N/C-O bonds (~1600–1700 cm1 ^{-1}) .
    • Chromatography : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
    • Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for toxicity data (e.g., acute oral toxicity: Category 4, H302) .
  • Waste Disposal : Segregate waste in labeled containers for incineration or professional chemical disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallographic Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. Ensure crystal quality via pre-screening with polarization microscopy .
    • Refinement : Apply SHELXL with constraints for bond lengths/angles. Validate using R-factors (target < 0.05) and electron density maps. For twinned crystals, use TWIN/BASF commands in SHELX .
  • Case Study : A related oxadiazole compound (CAS 114333-42-5) showed 98% purity after refinement, confirming stereochemistry via anomalous dispersion effects .

Q. How to design experiments to analyze reactivity with nucleophiles (e.g., amino acids or hydrazine)?

Methodological Answer:

  • Experimental Design :
    • Reaction Conditions : Reflux the compound with glycine or hydrazine hydrate in ethanol/water (8–10 hours). Monitor pH to optimize nucleophilic attack .
    • Product Isolation : Quench with ice-water, filter precipitates, and recrystallize (ethanol/water). Characterize via LC-MS and 13C^{13}C-NMR to confirm adduct formation .
  • Mechanistic Insight : The hydroxymethyl group acts as a leaving group in acidic conditions, enabling substitution. Hydrazine forms hydrazone derivatives, detectable via UV-Vis (λ ~300 nm) .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Troubleshooting :
    • Dynamic Effects : Check for tautomerism (e.g., oxazole ↔ oxazolium) using variable-temperature NMR. For example, coalescence temperatures > 100°C indicate slow exchange .
    • DFT Calculations : Compare experimental 1H^1H-NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Discrepancies > 0.3 ppm suggest conformational flexibility .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns .

Q. How to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Assay Design :
    • Enzyme Inhibition : Screen against NaV1.1/NaV1.6 ion channels using patch-clamp electrophysiology. Measure IC50_{50} values via dose-response curves (e.g., MV1312 analog showed 85% inhibition at 10 µM) .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via HPLC. Calculate half-life (t1/2_{1/2}) and intrinsic clearance .
  • SAR Analysis : Modify the methoxy or hydroxymethyl groups to assess impact on activity. For example, replacing methoxy with ethoxy increased NaV1.6 selectivity by 2-fold .

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